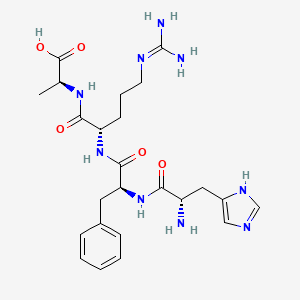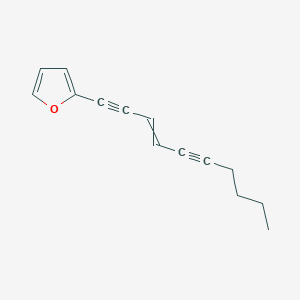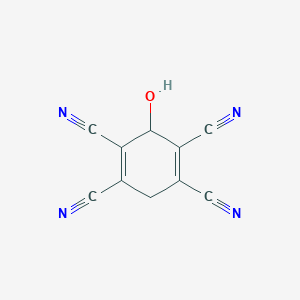![molecular formula C16H14N4O2 B14225124 4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid CAS No. 787591-32-6](/img/structure/B14225124.png)
4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazo[1,2-a]pyrazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrazine core, followed by functionalization to introduce the cyclopropylamino group and the benzoic acid moiety. Key steps may include:
Cyclization Reactions: Formation of the imidazo[1,2-a]pyrazine ring through intramolecular cyclization.
Functionalization: Introduction of the cyclopropylamino group via nucleophilic substitution or amination reactions.
Coupling Reactions: Attachment of the benzoic acid moiety through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the benzoic acid moiety or the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: Similar heterocyclic compounds with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidines: Compounds with a pyrimidine ring, often used in medicinal chemistry.
Benzoic Acid Derivatives: Various derivatives of benzoic acid with different substituents.
Uniqueness
4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
787591-32-6 |
|---|---|
Molekularformel |
C16H14N4O2 |
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid |
InChI |
InChI=1S/C16H14N4O2/c21-16(22)11-3-1-10(2-4-11)13-9-18-15-14(19-12-5-6-12)17-7-8-20(13)15/h1-4,7-9,12H,5-6H2,(H,17,19)(H,21,22) |
InChI-Schlüssel |
QRKWTXOVQMZPFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=NC=CN3C2=NC=C3C4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)

![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)




![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)


![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
